Tributyltin iodide

Descripción

Historical Background and Development

Tributyltin iodide (TBT-I) emerged as a critical organotin compound following the broader discovery of tributyltin derivatives in the 1950s. The antifouling properties of tributyltin compounds were first identified by van der Kerk and colleagues in the Netherlands, leading to their widespread adoption in marine paints by the mid-1960s. While TBT-I itself was not initially the primary antifouling agent, its synthesis and study grew alongside the demand for stable organotin reagents in industrial and research applications. By the 1980s, TBT-I became a key intermediate in organic synthesis, particularly in cross-coupling reactions and radical processes.

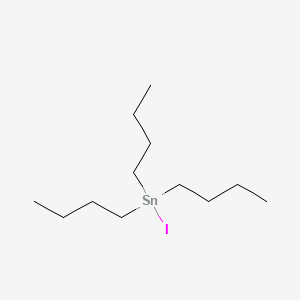

Chemical Classification and Nomenclature

This compound belongs to the triorganotin iodide subclass of organometallic compounds. Its systematic IUPAC name is tributyl(iodo)stannane , reflecting its structure: a central tin atom bonded to three butyl groups and one iodine atom. Alternative names include iodotributylstannane and tri-n-butyltin iodide. The compound is classified under CAS registry number 7342-47-4 and molecular formula C₁₂H₂₇ISn .

Structural Characteristics and Bonding Properties

The tin center in TBT-I adopts a tetrahedral geometry , with three butyl groups occupying equatorial positions and the iodine atom in an axial site. The Sn–I bond length is approximately 2.665 Å , characteristic of a polar covalent interaction. The butyl groups contribute steric bulk, stabilizing the compound against rapid hydrolysis while allowing reactivity at the tin-iodide bond.

The Sn–C bonds in TBT-I exhibit bond lengths of ~2.12–2.15 Å, typical for organotin compounds, while the Sn–I bond’s polarity facilitates nucleophilic substitution reactions. Spectroscopic data, including ¹H and ¹¹⁹Sn NMR, confirm the dynamic behavior of the butyl groups in solution, which adopt multiple conformations.

Significance in Organometallic Chemistry

TBT-I holds dual significance:

- Synthetic Utility : It serves as a precursor in Stille coupling reactions, enabling carbon-carbon bond formation via transmetallation. For example, TBT-I reacts with Grignard reagents to form tributyltin-alkyl derivatives, crucial in constructing complex organic frameworks.

- Mechanistic Studies : The compound’s reactivity in radical chain processes, such as hydrostannation of alkynes, provides insights into tin-centered radical behavior. Its iodine atom acts as a leaving group, making it invaluable for studying nucleophilic substitution pathways.

Key Reaction Pathways:

Alkylation with Grignard Reagents :

$$ \text{Bu}3\text{SnI} + \text{RMgX} \rightarrow \text{Bu}3\text{SnR} + \text{MgIX} $$

Yields tributyltin-alkyl products used in polymer stabilization.Cross-Coupling Reactions :

Pd-catalyzed reactions with aryl halides produce biaryl structures, foundational in pharmaceutical synthesis.

TBT-I’s role in synthesizing radioiodinated compounds for medical imaging (e.g., [¹²⁵I]IPAG) further underscores its interdisciplinary importance.

Propiedades

IUPAC Name |

tributyl(iodo)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVXVNXTMIXOL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ISn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223653 | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-47-4 | |

| Record name | Tributyltin iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, iodotributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, iodotributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyltin iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Two-Step Method via Methylol Tributyl Tin Intermediate

Step 1: Tributyltin hydride reacts with diisopropylamine lithium at 0 °C to form tributyl tin lithium. This intermediate then reacts with trioxymethylene to produce methylol tributyl tin with a yield of 45-56%.

Step 2: Methylol tributyl tin is treated with N-iodosuccinimide (NIS) and triphenylphosphine at room temperature to yield this compound with approximately 90% yield in this step.

- Tributyltin hydride is prone to deterioration, requiring fresh preparation.

- NIS is expensive, increasing production costs.

- The overall process involves multiple steps and intermediate purifications, making it less suitable for industrial scale.

Cu/Zn Reagent Mediated Method

- Preparation of Cu/Zn reagent under harsh conditions.

- Reaction of methylene iodide with Cu/Zn reagent to form iodomethyl ketone intermediate.

- Subsequent reaction with tributyltin chloride to yield this compound.

- Long reaction times (up to 20 hours).

- High energy consumption.

- Difficult operation and sensitivity to reagent purity.

- Unsuitable for industrial scale due to complexity.

One-Pot Synthesis Method (Preferred Industrial Route)

A novel and efficient one-pot method has been developed to overcome the drawbacks of previous methods. This approach uses methylene iodide and tributyltin chloride as raw materials and n-butyllithium as a base in anhydrous organic solvent under inert atmosphere.

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Raw materials | Methylene iodide (1 equiv), tributyltin chloride (1 equiv), n-butyllithium (1.05 equiv, 2.5 M in hexanes) |

| Solvent | Anhydrous tetrahydrofuran (THF) or ether |

| Temperature | Initial cooling to -78 °C, then gradual warming to room temperature |

| Reaction time | 12 hours at room temperature |

| Atmosphere | Nitrogen inert gas |

| Work-up | Solvent removal under reduced pressure, extraction with n-hexane, filtration, and vacuum distillation (140-142 °C/1 mmHg) |

Yield and Product Characteristics

- Yield: 63-68% after purification.

- Product: Colorless liquid, stable, suitable for storage.

- Purity: High, with simple and reproducible purification steps.

Advantages

- Single-pot synthesis simplifies operation.

- Raw materials are inexpensive and readily available.

- Mild reaction conditions and stable product.

- Easily scalable for industrial production.

- Lower production cost and higher overall yield compared to multi-step methods.

Comparative Summary of Preparation Methods

| Method | Steps | Yield (%) | Reaction Time | Cost & Complexity | Industrial Suitability |

|---|---|---|---|---|---|

| Two-step via methylol tributyl tin | 2 | ~40-50 | Moderate | High cost (NIS), complex | Low |

| Three-step via chloromethyl tributyl tin | 3 | ~30 | Moderate | High cost, complex | Low |

| Cu/Zn reagent mediated | Multiple | ~52 | Long (20+ hrs) | Harsh conditions, complex | Low |

| One-pot n-butyllithium method | 1 | 63-68 | 12 hours | Low cost, simple | High |

Detailed Research Findings and Notes

- The one-pot method requires careful temperature control, especially during the addition of n-butyllithium at -78 °C, to avoid side reactions.

- The molar ratio of methylene iodide, tributyltin chloride, and n-butyllithium is critical for optimal yield; typically 1:1:1.05.

- The reaction is performed under nitrogen to prevent oxidation and moisture interference.

- Purification by vacuum distillation ensures removal of impurities and solvent residues, yielding a stable product suitable for further use.

- The product’s stability under ambient conditions is enhanced by avoiding exposure to light and moisture.

- Analytical techniques such as ^1H NMR and GC-MS confirm product identity and purity.

Análisis De Reacciones Químicas

Substitution Reactions

Tributyltin iodide participates in nucleophilic substitution reactions, where the iodide ligand is replaced by other nucleophiles. These reactions are critical for synthesizing functionalized organotin compounds or organic molecules.

Key Examples

-

Alkylation with Grignard Reagents :

this compound reacts with Grignard reagents (e.g., RMgX) to form tributyltin-alkyl derivatives. For instance, reaction with methylmagnesium bromide yields tributyltin methyl:This method is effective for introducing alkyl groups to the tin center .

-

Cross-Coupling with Alkyl Bromides :

In tetrahydrofuran (THF) at 25°C, tributylstannyl anionoids react with alkyl bromides (e.g., n-octyl bromide) via an SN2 mechanism, producing alkylated tin compounds and hexabutylditin as a byproduct :

Reaction Conditions and Outcomes

| Substrate | Nucleophile | Product | Yield (%) | Mechanism | Source |

|---|---|---|---|---|---|

| n-Octyl bromide | Bu₃Sn⁻ (THF) | Bu₃Sn-n-Octyl | 40–50 | SN2 | |

| Methyl iodide | Bu₃Sn enolate | α-Methylated ketone | 82–96 | Catalytic |

Radical Reactions

This compound serves as a radical initiator or chain-transfer agent in tin-mediated processes, though recent studies highlight more efficient electrochemical methods.

Atom Transfer Radical Addition (ATRA)

In reactions with alkynes, this compound facilitates ATRA to form α-iodo alkenes. For example, with ethyl propiolate, a mixture of E and Z isomers is generated :

\text{Bu}_3\text{SnI}+\text{HC CCO}_2\text{Et}\rightarrow \text{I CH}_2-\text{C CO}_2\text{Et CH}_2\(\text{1 2 1 E Z})

Comparison with Electrochemical Methods

Electrochemical radical reactions using alkyl iodides outperform traditional tin-based methods in yield and environmental impact :

| Electrophile | Acceptor | Product | Yield (%) | Method |

|---|---|---|---|---|

| Methyl iodide | Acrylate | Giese adduct | 98 | Electrochemical |

| Propargyl bromide | Ethyl propiolate | α-Iodo alkene | 90 | ATRA (Sn) |

Alkylation of Enolates

Tributyltin enolates, derived from cyclic ketones, undergo enantioselective alkylation with electrophiles (e.g., methyl iodide, propargyl bromide) when catalyzed by Cr(salen)Cl complexes .

Reaction Scope

| Enolate | Electrophile | Product (Quaternary Center) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Cyclopentanone | Propargyl Br | 5b | 96 | 85 |

| Cyclohexanone | Benzyl Br | 5e | 92 | 78 |

Conditions : 2.5–5 mol% Cr(salen)Cl, TBME solvent, 0°C, 2 hours.

Decomposition and Stability

This compound degrades under UV light or elevated temperatures, forming tetrabutyltin and di-n-butyltin oxide :

Environmental Factors

-

Light Sensitivity : Rapid decomposition occurs under UV exposure.

-

Thermal Stability : Stable below 100°C; decomposes at 172°C (boiling point).

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Reagent in Chemical Reactions : TBTI is frequently employed as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent. Its ability to participate in nucleophilic substitution reactions enhances its versatility as a synthetic tool.

- Comparison with Similar Compounds : TBTI's reactivity differs from other tributyltin compounds like tributyltin chloride and tributyltin hydride due to the presence of iodine, which imparts distinct properties.

2. Biological Research

- Endocrine Disruption Studies : TBTI has been shown to disrupt endocrine signaling pathways, particularly through interactions with nuclear retinoid-X receptors (RXR) and peroxisome proliferator-activated receptors (PPARγ). These interactions can lead to alterations in hormone biosynthesis, impacting reproductive and metabolic functions .

- Neurotoxicity Investigations : Research indicates that TBT induces neurotoxic effects, leading to apoptosis in neuronal cells. Studies using organotypic slice cultures have demonstrated that TBT causes significant neuronal death, mediated by intracellular calcium elevation and free radical generation .

Case Studies

Industrial Applications

TBTI is also utilized in industrial processes:

- Catalyst for Organotin Compounds Production : It serves as a catalyst in the synthesis of various organotin compounds used across different industries.

- Thin Film Deposition : Due to its organometallic properties, TBTI is applied in thin film deposition technologies, which are critical for semiconductor manufacturing and other advanced materials applications .

Environmental Impact

Despite its utility, the environmental impact of tributyltin compounds is significant. TBTI has been associated with severe ecological consequences due to its toxicity, particularly affecting marine ecosystems where it has been used as an antifouling agent. The compound's persistence and bioaccumulation in aquatic organisms raise concerns regarding its long-term effects on biodiversity and food chains .

Mecanismo De Acción

The mechanism of action of iodotributylstannane involves its ability to donate electrons and participate in radical reactions. It can form stable radicals that facilitate various chemical transformations. The molecular targets and pathways involved include interactions with organic molecules to form new bonds or cleave existing ones .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Tributyltin derivatives share a common tributyltin (Bu₃Sn⁺) moiety but differ in their counterions, leading to distinct properties:

*Note: Data for tributyltin chloride and fluoride are inferred from general organotin chemistry, as explicit physicochemical details are unavailable in the provided evidence.

Key Observations :

- Lipophilicity : TBT-I has a higher partition coefficient in iodide media (O-KI = 200) compared to chloride, enhancing its membrane permeability and anion-exchange efficiency .

- Halogen Influence : Larger halogens (e.g., iodide vs. chloride) increase lipophilicity, affecting aggregation in lipid bilayers. TBT-I forms 60–70 nm tin-containing aggregates in erythrocyte membranes at ≥10 µM, inducing hemolysis .

This compound :

- Induces rapid shape transformation in red blood cells (discocyte → echinocyte) at 0.1–100 µM, with irreversible hemolysis above 10 µM .

- Facilitates iodide self-exchange 5× faster than chloride in human erythrocytes, mediated by anion-specific organotin uptake .

Tributyltin Chloride/Oxide :

- Persists in the environment, inhibiting enzymes like ATPase and cytochrome P450, leading to ecological toxicity .

Trimethyltin Iodide :

Toxicity Comparison :

| Compound | Primary Toxicity | Environmental Impact |

|---|---|---|

| This compound | Acute toxicity (H301), Hemolysis | High aquatic toxicity (H410) |

| Trimethyltin iodide | Neurotoxicity | Limited data |

Mechanistic Differences :

- Anion Specificity : Fluoride inhibits chloride/iodide exchange in erythrocytes, possibly due to ion-pairing disparities in the membrane microenvironment .

- Membrane Interaction : TBT-I’s higher lipophilicity promotes deeper membrane penetration compared to chloride, explaining its enhanced iodide transport rates .

Actividad Biológica

Tributyltin iodide (TBT-I), a member of the organotin compound family, has garnered attention due to its significant biological activity, particularly in the fields of toxicology and pharmacology. This article delves into the mechanisms of action, biochemical pathways, and various biological effects of TBT-I, supported by relevant case studies and research findings.

Target Receptors

TBT-I primarily interacts with two key nuclear receptors:

- Retinoid-X Receptor (RXR)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

These interactions are critical for modulating various cellular processes, including lipid metabolism and gene expression related to endocrine functions.

Mode of Action

The compound operates through a molecular initiating event (MIE) , which triggers downstream biochemical pathways. This interaction influences:

- Steroid hormone biosynthesis

- Retinol metabolism

- The ubiquitin-proteasome system

- Immune system modulation

TBT-I's interaction with RXR and PPARγ leads to alterations in cellular signaling pathways, affecting glucose metabolism and insulin secretion. Notably, it has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells, indicating its potential role in metabolic regulation.

Neurotoxicity

Research has highlighted TBT-I's neurotoxic effects. A study demonstrated that chronic exposure to TBT resulted in significant neurobehavioral changes in juvenile models, including increased anxiety and altered locomotion . Furthermore, long-term exposure was linked to oxidative stress markers, indicating potential damage to neuronal function .

Immunotoxicity

TBT-I has been implicated in immunotoxic effects. It can disrupt immune responses by altering cytokine production and affecting immune cell function. The Guidance for Immunotoxicity Risk Assessment outlines the potential for organotins like TBT to induce immunosuppression .

Case Studies

-

Neurodevelopmental Toxicity

A study investigated the impact of TBT on freshwater teleosts, revealing that exposure led to significant brain functional damage and increased oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) . -

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that TBT-I exhibits cytotoxicity against human breast carcinoma cell lines (MCF-7 and MDA-MB-231). The compound induced DNA damage and apoptosis through caspase activation pathways . -

Hippocampal Neuronal Damage

Research involving rat hippocampal slice cultures indicated that TBT-I caused severe neuronal death in a concentration- and time-dependent manner, with distinct vulnerability across different hippocampal regions .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Tributyltin Chloride | Contains Cl instead of I | Similar neurotoxic effects but less potent |

| Tributyltin Hydride | Contains H instead of I | Used primarily as a reducing agent |

| Tributyltin Isothiocyanate | Contains isothiocyanate group | Higher cytotoxicity against cancer cells |

Q & A

Q. 1.1. What are the established synthetic routes for tributyltin iodide, and how can purity be validated experimentally?

this compound is typically synthesized via iododestannylation reactions, where tributyltin derivatives react with iodine or sodium iodide in specific solvents. For example, palladium-catalyzed stannylation followed by iodination with sodium iodide and chloramine-T yields TBT-I derivatives . Purity validation often involves alkali titration (e.g., 98.6% purity determination via acid-base titration) and spectroscopic methods like infrared (IR) spectroscopy to confirm structural integrity . Advanced validation may include GC-MS, though molecular ion peaks may be absent due to instability under MS conditions .

Q. 1.2. How does TBT-I’s stability in experimental conditions affect reproducibility, and what protocols mitigate degradation?

TBT-I is prone to iodine liberation and polymerization under ambient conditions, leading to discoloration and reduced reactivity . To mitigate degradation:

Q. 1.3. What analytical methods are recommended for quantifying TBT-I in environmental or biological matrices?

GC-MS is widely used despite challenges in detecting molecular ions. Fragmentation patterns (e.g., m/z 292, 269) help identify TBT-I derivatives. For non-volatile matrices, combine liquid-liquid extraction with derivatization (e.g., hydride generation) to enhance detectability . Alternatively, ICP-MS offers sensitivity for tin quantification but lacks structural specificity .

Advanced Research Questions

Q. 2.1. How does TBT-I modulate nuclear receptor activity (e.g., VDR, PPARγ) compared to other tributyltin halides?

TBT-I exhibits agonistic/antagonistic effects on nuclear receptors, distinct from its chloride or bromide analogs. For instance:

- In IZ-VDRE reporter cells, TBT-I’s potency in activating vitamin D receptors (VDR) is concentration-dependent but may differ from TBT-Cl due to iodide’s electronegativity .

- Comparative studies in PAZ-PPARγ cells reveal structural-activity relationships: iodide’s bulkier size may hinder ligand-receptor binding compared to smaller halides .

Methodologically, dual-reporter assays (e.g., luciferase-based systems) enable real-time transcriptional activity monitoring .

Q. 2.2. What mechanisms underlie TBT-I-induced cytotoxicity, particularly apoptosis in human cell lines?

TBT-I triggers apoptosis via mitochondrial pathways, as shown in hepatic cells treated with tributyltin(IV) valproate complexes:

Q. 2.3. How can TBT-I be utilized in synthesizing radio-iodinated compounds for biomedical imaging?

TBT-I serves as a precursor in radio-iodination via iododestannylation. For example:

- React tributyltin intermediates with [125I]NaI and oxidizing agents (e.g., H2O2) to yield 125I-labeled compounds .

- Optimize yields using SEP-PAK purification instead of HPLC, achieving ~75% efficiency and high specific activity (5 Ci/µmol) for in vivo imaging .

Data Contradictions and Resolution

Q. 3.1. How can researchers reconcile discrepancies in reported bioactivity data for TBT-I across studies?

Contradictions often arise from impurity profiles (e.g., 96% purity with undocumented contaminants) or assay variability . Mitigation strategies:

Q. 3.2. Why do some studies report TBT-I as stable while others note rapid degradation?

Stability depends on storage and handling. For instance:

- Anaerobic, light-free conditions preserve integrity, while aerobic storage accelerates iodine loss .

- Document storage protocols and pre-experiment purity checks to clarify discrepancies .

Methodological Innovations

Q. 4.1. What novel gene reporter systems enhance TBT-I toxicity profiling?

Stably transfected cell lines (e.g., IZ-VDRE, PAZ-PPARγ) enable high-throughput screening:

Q. 4.2. How can computational modeling predict TBT-I’s environmental persistence or bioreactivity?

QSAR models correlate iodide’s electronegativity with bioaccumulation potential. Pair with molecular docking to simulate receptor binding affinities vs. TBT-Cl/TBT-Br . Validate predictions via microcosm studies (e.g., zebrafish exposure assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.